molecular formula C17H19NO4S B289901 3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one

3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one

Cat. No. B289901
M. Wt: 333.4 g/mol
InChI Key: IXDVQGKPDYCHGA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one, commonly known as TMI, is a bicyclic ketone that has been widely used in scientific research. TMI is a synthetic compound that has been synthesized through a variety of methods.

Mechanism of Action

TMI inhibits the activity of enzymes and proteins by binding to the active site of the enzyme or protein. TMI forms a covalent bond with the active site, which prevents the enzyme or protein from functioning properly. TMI has been shown to be a reversible inhibitor, meaning that the covalent bond can be broken and the enzyme or protein can regain its function.
Biochemical and Physiological Effects:
TMI has been shown to have a variety of biochemical and physiological effects. TMI has been shown to decrease the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can lead to improved cognitive function. TMI has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in pH, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

TMI has a number of advantages and limitations when used in lab experiments. One advantage is that TMI is a reversible inhibitor, which allows for the study of enzyme and protein function. TMI is also a highly specific inhibitor, meaning that it only binds to certain enzymes and proteins. One limitation of TMI is that it can be toxic to cells at high concentrations. Another limitation is that TMI can be difficult to synthesize, which can limit its availability.

Future Directions

There are a number of future directions for the study of TMI. One direction is the study of TMI as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is the study of TMI as a tool for the study of enzyme and protein function. Finally, the synthesis of analogs of TMI could lead to the development of more potent and specific inhibitors.

Synthesis Methods

TMI has been synthesized through a variety of methods, including the reaction of cycloheptadiene with p-toluenesulfonyl chloride and imidazole, and the reaction of 2,3-dimethyl-1,3-butadiene with p-toluenesulfonyl chloride and imidazole. These methods have been optimized to produce high yields of TMI.

Scientific Research Applications

TMI has been used in scientific research as a tool to study the mechanism of action of enzymes and proteins. TMI has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TMI has also been used to study the function of proteins, such as the voltage-gated potassium channel.

properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

[(E)-(4,7,7-trimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H19NO4S/c1-10-5-7-12(8-6-10)23(20,21)22-18-13-9-11(2)16(19)15-14(13)17(15,3)4/h5-9,14-15H,1-4H3/b18-13+

InChI Key

IXDVQGKPDYCHGA-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=C(C(=O)C3C2C3(C)C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.